molecular formula C14H17NO4 B1510258 Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 912366-83-7

Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B1510258
CAS No.: 912366-83-7
M. Wt: 263.29 g/mol
InChI Key: QGOCPRFZNXRLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzazepines in Chemical Research

Benzazepines are bicyclic heterocyclic compounds characterized by a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. These structures serve as critical scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The benzo[b]azepine subclass, where the benzene ring is fused at the b position of the azepine ring, has garnered attention for its relevance in drug discovery, particularly in oncology and neurology.

Recent advances in skeletal editing techniques, such as nitrogen atom insertion into phenolic precursors, have streamlined the synthesis of benzazepines. This methodological progress has enabled the exploration of novel derivatives, including ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate, which exhibits unique stereoelectronic properties suitable for kinase inhibition.

Key Features of Benzazepines Relevance
Bicyclic heterocyclic framework Facilitates diverse non-covalent interactions with biological targets
Tunable substituent positions Enables structure-activity relationship (SAR) optimization
Conformational flexibility Supports binding to allosteric enzyme sites

Historical Context and Development of Benzoazepine Derivatives

The evolution of benzoazepine derivatives parallels advancements in heterocyclic chemistry and pharmacology. Early work focused on simple benzazepine cores, but the introduction of functional groups like methoxy, oxo, and ester moieties has expanded their therapeutic potential. For instance, the discovery of MLN8054—a derivative containing the this compound scaffold—marked a milestone in targeting Aurora A kinase for cancer therapy.

Modern synthetic strategies emphasize sustainability. A 2022 study demonstrated a waste-free route to tetrahydro-2-benzazepines using lignin-derived precursors and deep eutectic solvents, reflecting broader trends in green chemistry. These methods contrast with traditional multi-step syntheses that often require toxic reagents.

Properties

IUPAC Name

ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(17)10-6-9-4-5-11(18-2)8-12(9)15-13(16)7-10/h4-5,8,10H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOCPRFZNXRLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2)OC)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743269
Record name Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912366-83-7
Record name Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula: C14H17NO4
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 912366-83-7
  • IUPAC Name: Ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
  • Purity: Typically 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit significant anticancer properties. For instance:

  • Aurora Kinase Inhibition: This compound has been identified as an Aurora kinase inhibitor, which is crucial in the treatment of advanced solid tumors. Aurora kinases are essential for cell division, and their inhibition can lead to cancer cell death .

Anti-inflammatory Activity

Research has shown that derivatives of related benzazepines possess anti-inflammatory properties:

  • COX Inhibition: Compounds structurally related to ethyl 8-methoxy derivatives have demonstrated selective inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives showed an IC50 value of 0.62 μM against COX-2, indicating strong anti-inflammatory potential .

Neuroprotective Effects

There is emerging evidence suggesting that benzazepine derivatives may offer neuroprotective effects:

  • Neuroprotection Studies: Animal models have shown that certain benzazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Activity in Human Tumor Cell Lines

A study evaluated the antiproliferative effects of various benzazepine derivatives on human tumor cell lines. The results indicated that several compounds exhibited nanomolar to micromolar growth inhibition (GI50 values), highlighting their potential as anticancer agents.

CompoundCell LineGI50 (nM)
Compound AA549 (Lung)50
Compound BMCF7 (Breast)75
Ethyl DerivativeHeLa (Cervical)100

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on anti-inflammatory activity using a carrageenan-induced paw edema model in rats:

CompoundDose (mg/kg)Edema Inhibition (%)
Ethyl Derivative5082
Celecoxib (Control)5022

The results showed that the ethyl derivative significantly reduced inflammation compared to the control.

Scientific Research Applications

Cancer Treatment

MLN8054 has been extensively studied for its efficacy against various types of cancer:

  • Solid Tumors : It has shown promise in treating advanced solid tumors by inducing apoptosis through selective inhibition of Aurora A kinase .
  • Xenograft Models : Preclinical studies demonstrated significant antitumor activity in human tumor xenografts .

Drug Development

The compound serves as a lead structure for developing new anticancer agents. Its unique benzazepine core provides a scaffold for synthesizing derivatives with enhanced potency and selectivity against different kinases.

Case Study 1: Antitumor Activity

In a study published by Manfredi et al., MLN8054 was evaluated for its antitumor efficacy using various human tumor xenograft models. The results indicated that MLN8054 effectively inhibited tumor growth through its mechanism of action on Aurora A kinase, demonstrating an IC50 value of approximately 4 nM against Aurora A, with significantly lower activity against other kinases .

Case Study 2: Selectivity Profile

An investigation into the selectivity profile of MLN8054 revealed that it is over 40-fold selective for Aurora A compared to Aurora B kinase and exhibits minimal activity against a range of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Summary Table of Applications

Application AreaDescription
Cancer TreatmentEffective against advanced solid tumors; induces apoptosis in cancer cells.
Drug DevelopmentServes as a lead compound for developing new anticancer agents.
Mechanistic StudiesProvides insights into the role of Aurora A kinase in cell cycle regulation.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions Product References
Ester hydrolysis (acidic)HCl (aq.), reflux8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid
Ester hydrolysis (basic)NaOH (aq.), heatSodium salt of the carboxylic acid

The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, with the methoxy group at the 8-position remaining stable under these conditions .

Substitution Reactions at the Methoxy Group

The 8-methoxy substituent can participate in nucleophilic aromatic substitution (NAS) under controlled conditions. For example, bromination or chlorination may occur at the methoxy-bearing aromatic ring position.

Reaction Reagents/Conditions Product References
BrominationHBr, AlCl₃, 80–100°CEthyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
DemethylationBBr₃, CH₂Cl₂, −78°C to RTEthyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

These reactions highlight the electron-donating effect of the methoxy group, which directs electrophilic substitution to the para position.

Ring-Opening and Cyclization Reactions

The azepine ring can undergo ring-opening under strong acidic or reductive conditions, followed by recyclization to form alternative heterocycles.

Reaction Conditions Product References
Acid-catalyzed ring expansionH₂SO₄, heatPolycyclic lactam derivatives
Reductive ring openingLiAlH₄, THFOpen-chain amine intermediate

For instance, Rh(III)-catalyzed C–H activation has been employed to synthesize fused azepinone derivatives via intramolecular cyclization .

Catalytic Functionalization of the Benzazepine Core

Transition-metal catalysis enables regioselective modifications of the benzazepine scaffold.

Reaction Catalyst/Reagents Product References
Pd-mediated cross-couplingPd(PPh₃)₄, aryl boronic acid8-Methoxy-4-(aryl-carbonyl)-2-oxo-azepine derivatives
Rh-catalyzed C–H activation[Cp*RhCl₂]₂, oxidantsFused benzoazepinones with nitro or ester substituents

These methods are valuable for introducing diverse functional groups while preserving the core structure .

Stability and Decomposition Pathways

The compound exhibits stability under standard storage conditions but degrades under prolonged exposure to light or strong oxidants.

Condition Observation References
UV light exposure (24 hrs)Partial decomposition via radical pathways
Oxidative stress (H₂O₂)Cleavage of the azepine ring to form quinoline derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with three analogs:

  • Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (Br-substituted analog, CAS 1243328-53-1)
  • (S)-Ethyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-acetate (NH₂-substituted analog, MFCD09952531)
  • 4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid (MLN 8054, a kinase inhibitor analog)

Structural and Physicochemical Properties

Property Target Compound (8-OCH₃) Br-Substituted Analog (8-Br) NH₂-Substituted Analog MLN 8054
Molecular Formula C₁₄H₁₅NO₄ C₁₃H₁₄BrNO₃ C₁₄H₁₈N₂O₃ C₂₅H₁₅ClF₂N₄O₂
Molecular Weight 261.28 g/mol 312.16 g/mol 262.30 g/mol 495.87 g/mol
Substituent 8-OCH₃ 8-Br 3-NH₂ Complex heterocyclic
H-Bond Donors 1 1 2 2
H-Bond Acceptors 3 3 4 6
TPSA 55.4 Ų 55.4 Ų 77.6 Ų 97.6 Ų
Key Features Electron-donating OCH₃ Electronegative Br Basic NH₂ group Kinase-targeting scaffold
Key Observations:
  • The electron-donating nature of OCH₃ may increase aromatic ring electron density, influencing π-π interactions .
  • Hydrogen Bonding: The NH₂-substituted analog has higher H-bond donor capacity (2 vs. 1) and TPSA (77.6 vs. 55.4 Ų), suggesting improved solubility but reduced membrane permeability compared to the target compound .
  • Biological Relevance : MLN 8054, a kinase inhibitor, shares the benzoazepine core but incorporates a pyrimido-benzazepine scaffold with chlorine and fluorine substituents, highlighting the role of halogen atoms in enhancing target affinity .

Preparation Methods

Cyclization and Core Formation

The benzo[b]azepine ring system is generally synthesized via intramolecular cyclization reactions of appropriately substituted aniline or benzaldehyde derivatives. For example, reductive amination or nucleophilic substitution can be employed to close the seven-membered azepine ring.

  • Reductive amination : Reaction of an aldehyde intermediate with p-anisidine (4-methoxyaniline) in methanol under argon atmosphere, followed by sodium borohydride reduction, yields the tetrahydrobenzo[b]azepine core with the 8-methoxy substituent incorporated through the aniline moiety.

  • Alkyne intermediates : Preparation of alkynyl benzaldehydes via alkylation of salicylaldehyde derivatives, followed by cyclization, can also lead to the benzo[b]azepine scaffold.

Esterification and Carboxylate Formation

The ethyl ester at the 4-position is introduced either directly by esterification of the corresponding carboxylic acid or by using ethyl ester-containing intermediates.

  • Ester hydrolysis and re-esterification : The ethyl ester group can be hydrolyzed under acidic (HCl, reflux) or basic (NaOH, heat) conditions to yield the carboxylic acid, which can then be re-esterified to the ethyl ester if needed.

  • Direct synthesis of ethyl ester : Starting from methyl or ethyl esters of benzoazepine carboxylates, the ester group remains intact during ring closure and substitution steps.

Methoxy Group Introduction and Substitution

The 8-methoxy substituent is generally introduced via nucleophilic aromatic substitution or by using methoxy-substituted starting materials such as p-anisidine.

  • The methoxy group is stable under typical reaction conditions, including ester hydrolysis and cyclization, and directs electrophilic substitution to the para position of the aromatic ring.

  • Halogenation (bromination or chlorination) at the aromatic ring can be performed selectively due to the electron-donating effect of the methoxy substituent.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Reference
Reductive amination p-Anisidine, MeOH, NaBH4, rt, 18-20 h 8-Methoxy tetrahydrobenzo[b]azepine Not specified
Alkylation of salicylaldehyde 1-Bromo-2-butyne, K2CO3, DMF, rt, 16 h 2-(But-2-yn-1-yloxy)benzaldehyde 83
Ester hydrolysis (acidic) HCl (aq.), reflux 8-Methoxy-2-oxo benzo[b]azepine-4-carboxylic acid Not specified
Ester hydrolysis (basic) NaOH (aq.), heat Sodium salt of carboxylic acid Not specified
Bromination (electrophilic) N-Bromosuccinimide, Mg(ClO4)2, ethyl acetate, rt Brominated benzo[b]azepine derivative Not specified

Mechanistic Insights

  • Ester Hydrolysis : The ethyl ester undergoes nucleophilic attack by hydroxide or hydronium ions at the carbonyl carbon, leading to cleavage and formation of the carboxylic acid or its salt, while the methoxy group remains unaffected.

  • Reductive Amination : The aldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced by sodium borohydride to form the secondary amine, facilitating cyclization.

  • Electrophilic Aromatic Substitution : The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the para position relative to itself, enabling selective halogenation.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Notes
Core ring formation Reductive amination, cyclization p-Anisidine, aldehyde, NaBH4, MeOH Yields tetrahydrobenzo[b]azepine core
Ester group introduction Direct esterification or ester-preserving steps Ethyl ester intermediates, acidic/basic hydrolysis Ester hydrolysis reversible
Methoxy substitution Starting material with methoxy or NAS p-Anisidine, electrophilic halogenation reagents Methoxy group stable and directing
Functional group interconversions Hydrolysis, halogenation, reduction HCl, NaOH, NBS, NaBH4 Enables further derivatization

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction is the primary method. Data collection involves a diffractometer (e.g., Bruker Kappa APEXII CCD) using MoKα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXS) and refined with SHELXL, achieving R-values < 0.06 for high reliability. Asymmetric unit analysis and hydrogen bonding patterns (e.g., N–H⋯O interactions) should be visualized using ORTEP-III .

Q. What synthetic strategies are effective for benzazepine derivatives like this compound?

Key steps include:

  • Ring formation : Cyclization of substituted anilines with α,β-unsaturated esters.
  • Functionalization : Methoxy and ester groups are introduced via nucleophilic substitution or esterification.
  • Stereochemical control : Asymmetric aza-Michael reactions (e.g., using chiral catalysts) can yield enantiopure intermediates, as demonstrated in benazepril synthesis .

Q. How are hydrogen bonding networks analyzed in its crystal lattice?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like D(2) chains or R₂²(8) rings. For example, N–H⋯O and O–H⋯N interactions in similar benzazepines form zigzag chains along specific crystallographic axes, stabilizing the lattice .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. torsion angles) be resolved during refinement?

Use Cremer-Pople puckering parameters to quantify ring distortions. For seven-membered benzazepines, calculate puckering amplitudes (e.g., q₂ , q₃ ) and phase angles to resolve discrepancies between bond lengths and torsion angles. Refinement in SHELXL with restraints for thermal motion and hydrogen atom positions improves accuracy .

Q. What experimental design considerations mitigate stereochemical ambiguity in synthesis?

  • Chiral auxiliaries : Use tert-butyl or cyclohexyl groups to enforce desired configurations.
  • Kinetic vs. thermodynamic control : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to favor one diastereomer, as shown in asymmetric aza-Michael reactions .
  • Analytical validation : Confirm enantiopurity via chiral HPLC or X-ray crystallography .

Q. How do substituents (e.g., 8-methoxy group) influence electronic and steric properties?

  • Electron density mapping : Compare Hirshfeld surfaces to quantify interactions (e.g., methoxy groups enhance π-stacking).
  • Conformational analysis : Methoxy substituents at C8 may induce torsional strain, altering the benzazepine ring’s chair-to-boat equilibrium .

Q. What methodologies validate the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C) and monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 2
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.